molecular formula C22H28N2O B4022835 4-tert-butyl-N-cyclohexyl-N-2-pyridinylbenzamide

4-tert-butyl-N-cyclohexyl-N-2-pyridinylbenzamide

Cat. No. B4022835
M. Wt: 336.5 g/mol
InChI Key: GISOAPWLVWXODW-UHFFFAOYSA-N
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Description

4-tert-butyl-N-cyclohexyl-N-2-pyridinylbenzamide belongs to a class of organic compounds characterized by their functional groups: a benzamide moiety, a pyridine ring, and tert-butyl and cyclohexyl substituents. Compounds in this class are of interest in organic synthesis, materials science, and potentially pharmacology, due to their structural features and resulting chemical properties.

Synthesis Analysis

Synthesis of complex organic compounds like 4-tert-butyl-N-cyclohexyl-N-2-pyridinylbenzamide typically involves multi-step organic reactions, including functional group transformations and ring-forming strategies. While specific synthesis routes for this compound are not detailed in the literature, related processes involve nitrile anion cyclization for pyrrolidine synthesis and modifications of benzamide and pyridine precursors (Chung et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds indicates significant interactions through hydrogen bonding and π-π interactions, influencing their solid-state arrangements and potentially their reactivity (Trilleras et al., 2008). The presence of tert-butyl and cyclohexyl groups would impart steric effects, influencing the compound's molecular conformation and physical properties.

properties

IUPAC Name

4-tert-butyl-N-cyclohexyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-22(2,3)18-14-12-17(13-15-18)21(25)24(19-9-5-4-6-10-19)20-11-7-8-16-23-20/h7-8,11-16,19H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISOAPWLVWXODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C2CCCCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-cyclohexyl-N-pyridin-2-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-tert-butyl-N-cyclohexyl-N-2-pyridinylbenzamide
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Reactant of Route 6
4-tert-butyl-N-cyclohexyl-N-2-pyridinylbenzamide

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